molecular formula C10H20N2O2 B3021919 tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate CAS No. 1290191-85-3

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3021919
CAS No.: 1290191-85-3
M. Wt: 200.28
InChI Key: DUBXUUPBIKNFEA-YUMQZZPRSA-N
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Description

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate (CAS 1290191-85-3) is a chiral pyrrolidine derivative widely employed as a heterocyclic building block in pharmaceutical and organic synthesis. Its molecular formula is C₁₀H₂₀N₂O₂ (MW 200.28), featuring a stereospecific amino group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows . This compound is typically stored under inert conditions (2–8°C) and has a purity ≥97% . Its safety profile includes hazards such as skin/eye irritation (H315, H318) and respiratory toxicity (H335) .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-30-8
Record name rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Overview

Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant relevance in various scientific fields, particularly in organic chemistry and pharmacology. Its unique structural features, including a tert-butyl group and a pyrrolidine ring, make it a valuable building block for synthesizing complex molecules and exploring biological interactions.

Pharmaceutical Development

This compound serves as a crucial building block in the development of pharmaceuticals. Its structural characteristics allow it to be modified into various derivatives that exhibit enhanced pharmacological properties. It has been investigated in the synthesis of:

  • Antidepressants
  • Anticancer agents
  • Anti-inflammatory drugs

Biochemical Studies

The compound is employed in biochemical assays to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds and electrostatic interactions with biological targets makes it an essential tool in:

  • Investigating enzyme kinetics
  • Exploring receptor-ligand binding dynamics

Chemical Synthesis

In organic chemistry, this compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. It plays a role in:

  • Synthesis of complex organic molecules
  • Development of novel materials with specific properties

Case Study 1: Anticancer Agent Development

Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. A study found that modifications at the amino group significantly increased the compound's potency against breast cancer cells, highlighting its potential as a lead compound for drug development.

Case Study 2: Enzyme Mechanism Investigation

A study utilizing this compound as a probe revealed insights into the catalytic mechanisms of serine proteases. The compound's interaction with the active site of these enzymes allowed researchers to delineate key steps in the enzymatic reaction pathway, contributing to a better understanding of enzyme function.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in functional groups, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name (CAS) Substituents Molecular Formula (MW) Key Properties/Applications Safety Profile
tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate (1290191-85-3) 3-amino, 4-methyl C₁₀H₂₀N₂O₂ (200.28) Boc-protected amine; chiral intermediate H302, H315, H318, H335
tert-Butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (186393-22-6) 3,4-dihydroxy C₉H₁₇NO₄ (217.25) Higher polarity; potential for hydrogen bonding No data available
tert-Butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (190792-74-6) 3-amino, 4-hydroxy C₉H₁₈N₂O₃ (202.25) Enhanced solubility; hydroxyl for conjugation Not specified
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) 3-hydroxy, 4-methyl, 3-CF₃ C₁₁H₁₈F₃NO₃ (269.27) Electron-withdrawing CF₃; metabolic stability No data available
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (1393732-25-6) 3,4-bis(hydroxymethyl) C₁₁H₂₁NO₄ (231.29) High hydrophilicity; multi-functional linker Not specified
tert-Butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate (121242-20-4) 3-amino, 4-methoxy C₁₀H₂₀N₂O₃ (216.28) Methoxy enhances electron density; altered basicity No data available

Key Comparative Insights:

Functional Group Influence on Reactivity: The amino group in the parent compound enables nucleophilic reactions (e.g., amide coupling), while hydroxyl analogs (e.g., CAS 186393-22-6) may participate in hydrogen bonding or oxidation reactions .

Polarity and Solubility :

  • Hydroxyl and hydroxymethyl derivatives (CAS 1393732-25-6, 190792-74-6) exhibit higher polarity, enhancing aqueous solubility compared to the methyl-substituted parent compound .
  • The methoxy group (CAS 121242-20-4) increases lipophilicity relative to hydroxyl analogs, affecting partition coefficients .

Stereochemical Considerations: All compounds retain the (3R,4S) or (3S,4S) stereochemistry, critical for enantioselective synthesis. For example, the diastereomer (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6) may show distinct biological activity compared to the parent compound .

Applications in Drug Discovery :

  • The parent compound’s Boc group facilitates peptide synthesis, while bis(hydroxymethyl) variants (CAS 1393732-25-6) serve as bifunctional linkers in prodrug design .
  • Trifluoromethylated analogs (CAS 1052713-78-6) are valuable in fluorinated pharmacophores to enhance binding affinity and bioavailability .

Q & A

Basic: What synthetic strategies are commonly employed for preparing tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C .
  • Chiral Induction : Stereoselective synthesis of the (3R,4S) configuration may involve chiral auxiliaries or catalysts. For example, enantioselective hydrogenation of imine intermediates or enzymatic resolution can be used to achieve the desired stereochemistry .
  • Purification : Silica gel column chromatography is commonly employed for purification, with eluent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to assign proton and carbon environments. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H^1H NMR, while the carbamate carbonyl resonates at ~155 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak and fragmentation pattern .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in related pyrrolidine derivatives .

Advanced: How can enantiomeric impurities be minimized during the synthesis of this compound?

Methodological Answer:
Key strategies include:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) for HPLC to separate enantiomers. Mobile phases like hexane/isopropanol with 0.1% diethylamine are effective .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone or imine precursors .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Optimize solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer while recycling the undesired one .

Advanced: What experimental parameters influence the yield of this compound in multi-step syntheses?

Methodological Answer:
Critical factors include:

  • Reaction Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection, while higher temperatures (e.g., 40°C) may accelerate ring-closing steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in amination steps, while dichloromethane is ideal for Boc group introduction .
  • Catalyst Loading : For asymmetric steps, catalyst loadings of 1–5 mol% (e.g., Pd or Ru complexes) balance cost and efficiency .

Analytical: How can the stereochemical integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Daicel Chiralpak IG with a hexane/ethanol mobile phase to resolve enantiomers. Retention time comparison against a racemic mixture confirms enantiopurity .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for the (3R,4S) configuration .
  • Vibrational Circular Dichroism (VCD) : This advanced technique provides stereochemical fingerprints by analyzing infrared absorption differences between enantiomers .

Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as moisture can lead to carbamate degradation .
  • Light Sensitivity : Protect from UV light to avoid radical-mediated decomposition .

Advanced: How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict transition states and energy barriers for stereoselective steps, guiding catalyst design .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for Boc protection or ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate

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